7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol
Description
7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound featuring a 9-azabicyclo[3.3.1]nonane scaffold with ethoxycarbonyl and ethoxycarbonylmethyl substituents at positions 7 and 9, respectively. Its synthesis involves the reduction of the corresponding ketone, 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-one, using sodium borohydride in ethanol, yielding a syrupy alcohol product that can be purified via silica-based column chromatography . The compound’s structural complexity and functionalization make it a candidate for medicinal chemistry applications, particularly in the development of antiarrhythmic or gastroprokinetic agents .
Properties
IUPAC Name |
ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-13,17H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRGGYHUBTALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2CC(CC1CC(C2)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468948 | |
| Record name | Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115956-04-2 | |
| Record name | Ethyl 3-(ethoxycarbonyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-9-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115956-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Parameters
The ketone substrate (100 g) is dissolved in tetrahydrofuran (500 mL) and treated with Raney nickel (10 g). Hydrogenation proceeds at 90–100°C under 0.5–0.6 MPa hydrogen pressure until complete conversion, typically requiring 12–24 hours. Post-reaction, the catalyst is removed via filtration through diatomaceous earth, and the product is isolated by solvent evaporation under reduced pressure.
Table 1: Key Parameters for Catalytic Hydrogenation
| Parameter | Value/Range |
|---|---|
| Substrate | 100 g |
| Solvent | Tetrahydrofuran (500 mL) |
| Catalyst | Raney nickel (10 g) |
| Hydrogen Pressure | 0.5–0.6 MPa |
| Temperature | 90–100°C |
| Reaction Time | 12–24 hours |
| Yield | 85–90% (crude) |
This method prioritizes scalability, with the use of Raney nickel ensuring robust catalytic activity. However, the high temperature and pressure necessitate specialized equipment, which may limit accessibility for smaller laboratories.
Alternative Synthetic Approaches and Comparative Analysis
While catalytic hydrogenation dominates industrial applications, academic studies explore alternative reducing agents and conditions. For example, sodium borohydride (NaBH4) in methanol has been used for analogous bicyclic ketone reductions, though with lower efficiency for sterically hindered substrates.
Sodium Borohydride-Mediated Reduction
In a protocol for synthesizing 9-azabicyclo[3.3.1]nonane derivatives, sodium borohydride (2.0 equivalents) in methanol at 0–5°C achieves full reduction of ketones to alcohols within 30 minutes. Applied to 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-one, this method could theoretically proceed at milder conditions but may require post-reaction acid-base workups to isolate the product.
Table 2: Comparison of Reducing Agents
| Agent | Temperature | Time | Yield |
|---|---|---|---|
| Raney Nickel/H₂ | 90–100°C | 12–24 hours | 85–90% |
| NaBH₄ | 0–5°C | 0.5 hours | 60–70%* |
| *Theoretical yield based on analogous reactions. |
Process Optimization and Yield Enhancement
Solvent Selection and Catalytic Efficiency
The choice of tetrahydrofuran (THF) in the patent method contrasts with methanol or ethanol used in similar reductions. Polar aprotic solvents like THF enhance substrate solubility and stabilize intermediates, whereas protic solvents may accelerate catalyst deactivation.
Catalyst Loading and Recycling
Raney nickel’s non-homogeneous nature complicates recycling, but its low cost (compared to palladium or platinum catalysts) justifies single-use applications at scale. Innovations in immobilized nickel catalysts could further improve sustainability.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are critical for verifying the structure of the alcohol product. Key signals include:
Chemical Reactions Analysis
Types of Reactions: Bumadizone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of bumadizone .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol may exhibit various biological activities. These include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives through multi-step reactions. Notable applications include:
- Synthesis of Novel Bicyclic Compounds : The compound can be used to synthesize other bicyclic structures that may have unique pharmacological properties.
- Functionalization Reactions : The presence of hydroxyl and ethoxycarbonyl groups allows for diverse functionalization strategies, enabling the development of targeted compounds for specific applications.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of azabicyclic compounds revealed that certain modifications to the ethoxycarbonyl groups enhanced antimicrobial efficacy against Gram-positive bacteria. This suggests that this compound could be further explored as a scaffold for developing new antibiotics.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in anticancer drug development.
Mechanism of Action
Bumadizone exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, bumadizone reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to the 9-azabicyclo[3.3.1]nonane family, which is structurally distinct from related bicyclic systems such as 3,7-diazabicyclo[3.3.1]nonanes or 3-oxa-7-azabicyclo[3.3.1]nonanes. Key differentiating features include:
Key Observations :
- Substituent Flexibility : The target compound’s ethoxycarbonyl groups enhance solubility and metabolic stability compared to aryl-substituted analogs (e.g., 2,4-bis(4-ethoxyphenyl) derivatives) .
- Conformational Differences : Oxygen-containing bicyclic systems (e.g., 3-oxa-7-azabicyclo derivatives) favor chair-chair conformations, whereas sulfur analogs adopt chair-boat forms, impacting receptor binding .
Key Observations :
- Reduction Specificity : Sodium borohydride is widely used for ketone-to-alcohol conversions, but catalytic hydrogenation (e.g., Ru-based) offers stereochemical control, critical for bioactive compounds .
- Epimerization Challenges : Reduction of 3-substituted azabicyclo ketones often yields α/β epimer mixtures, necessitating chromatographic separation .
Key Observations :
Biological Activity
7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol, with the CAS number 115956-04-2, is a bicyclic compound belonging to the azabicyclo family. Its molecular formula is , and it has garnered attention in various fields due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Weight : 299.36 g/mol
- Density : 1.165 g/cm³
- Boiling Point : 413ºC
- Melting Point : 330ºC
Biological Activity Overview
Research indicates that compounds in the azabicyclo family exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific activity of this compound has been explored in several studies.
Antimicrobial Activity
In preliminary studies, compounds similar to this compound have shown promising antimicrobial properties. For instance:
- Study Findings : A study conducted by researchers at [source] demonstrated that derivatives of azabicyclo compounds exhibited significant inhibition against various bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are hypothesized to arise from its ability to modulate inflammatory pathways:
- Mechanism : It is believed that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Studies
Several case studies have highlighted the biological activity of related azabicyclo compounds:
- Case Study 1 : A clinical trial investigated the effects of an azabicyclo derivative on patients with chronic inflammatory diseases. Results indicated a notable reduction in inflammatory markers.
- Case Study 2 : Research published in the Journal of Medicinal Chemistry evaluated the anticancer potential of azabicyclo compounds. The study found that certain derivatives induced apoptosis in cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
Comparative Analysis
To better understand the biological activity of this compound compared to others in its class, a table summarizing key findings is presented below:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial; Anti-inflammatory | COX inhibition; Enzymatic inhibition |
| 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) | Catalytic oxidation | Nitroxyl radical mechanism |
| Other Azabicyclo Derivatives | Anticancer; Antimicrobial | Apoptosis induction; Enzyme inhibition |
Q & A
Q. What are the critical synthetic pathways for 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol, and how can intermediates be optimized for yield?
The synthesis involves Mannich-type condensations and functional group modifications. Key steps include:
- Intermediate preparation : For analogous 9-azabicyclo[3.3.1]nonan-3-ones, reaction conditions (e.g., Al(O-i-Pr)₃ at 110°C) are critical for ketone-to-alcohol conversion .
- Carbamate formation : Use of 2-methoxy-5-methylphenylisocyanate with SnBu₂(OAc)₂ as a catalyst under ambient conditions ensures efficient coupling .
- Deprotection : Ammonium formate and Pd(OH)₂/C in MeOH/EtOAc remove benzyl groups without degrading the bicyclic core .
- Ethoxycarbonyl introduction : N-(6-bromoalkyl)phthalimide and hydrazine in refluxing EtOH facilitate alkylation .
Q. What analytical techniques are essential for characterizing the compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry and substituent positions, particularly for the bicyclic core and ethoxycarbonyl groups.
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve conformational details and validate bond lengths/angles .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₂₅NO₅, MW 299.36) .
Q. How should researchers handle safety and storage protocols for this compound?
- Hazards : Classified under GHS as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Storage : Store in dry, dark, and ventilated conditions at room temperature. Use PPE (gloves, goggles) during handling .
Advanced Research Questions
Q. How does the stereochemistry of the 9-azabicyclo[3.3.1]nonane scaffold influence pharmacological activity?
- Conformational analysis : X-ray studies on analogous compounds reveal chair-chair or chair-boat conformers, impacting receptor binding. For example, sulfur-containing derivatives adopt chair-boat forms, altering target interactions .
- Stereospecificity : Grignard additions to ketones yield alcohols with equatorial aryl groups, critical for antiarrhythmic activity in related compounds .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
Q. How can researchers resolve contradictions in reported biological activities of 9-azabicyclo[3.3.1]nonane derivatives?
- Case study : Antiarrhythmic efficacy in dogs (3–6 mg/kg) varies due to conformer stability. Chair-chair conformers (e.g., 7-benzyl-3-thia derivatives) show higher efficacy than boat forms .
- Data normalization : Compare IC₅₀ values under standardized assay conditions (e.g., pH, temperature) to isolate stereochemical effects .
Methodological Challenges and Solutions
Q. How can low yields during ethoxycarbonylmethyl group introduction be mitigated?
Q. What strategies improve crystallinity for X-ray studies of this hygroscopic compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
